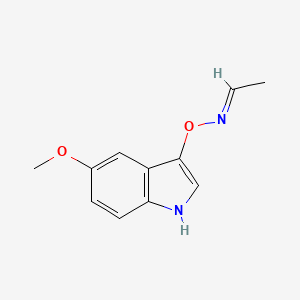
Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime typically involves the reaction of 5-methoxyindole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to yield the desired oxime product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrile or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
科学研究应用
Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe for biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors, affecting neurological functions .
相似化合物的比较
Similar Compounds
Indole-3-acetaldehyde: Another indole derivative with similar structural features but different functional groups.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Shares the indole core but has different substituents and biological activities.
Uniqueness
Acetaldehyde O-(5-methoxy-1H-indol-3-yl) oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
(E)-N-[(5-methoxy-1H-indol-3-yl)oxy]ethanimine |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-15-11-7-12-10-5-4-8(14-2)6-9(10)11/h3-7,12H,1-2H3/b13-3+ |
InChI 键 |
SZNNNDFJMFYSTD-QLKAYGNNSA-N |
手性 SMILES |
C/C=N/OC1=CNC2=C1C=C(C=C2)OC |
规范 SMILES |
CC=NOC1=CNC2=C1C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


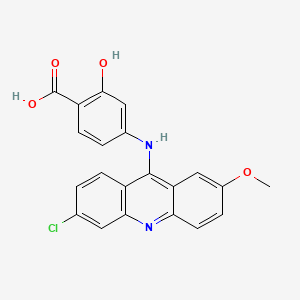

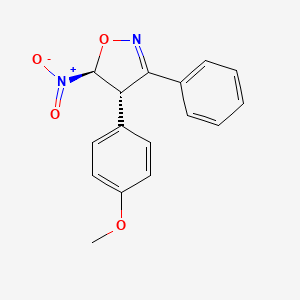
![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)



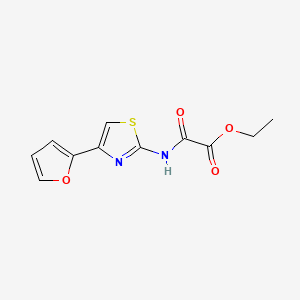


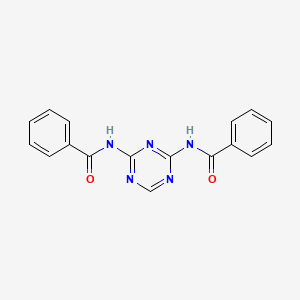

![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)

